molecular formula C9H7F2NO3 B6316102 2,2-Difluoro-1,3-benzodioxole-5-acetamide CAS No. 1357624-05-5

2,2-Difluoro-1,3-benzodioxole-5-acetamide

Cat. No. B6316102
CAS RN: 1357624-05-5
M. Wt: 215.15 g/mol
InChI Key: CZLIKMNSVCZIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1,3-benzodioxole-5-acetamide, also known as 5-acetamido-2,2-difluoro-1,3-benzodioxole or simply DFBA, is a heterocyclic compound that is used in a variety of scientific applications. It is a versatile molecule that can be used as a reagent in organic synthesis, a ligand in coordination chemistry, and a starting material for the synthesis of other compounds. DFBA has also been studied for its potential biomedical applications, including its use as an anti-inflammatory agent and a potential therapeutic agent for cancer treatment.

Scientific Research Applications

DFBA has been studied for a variety of scientific applications, including its use as a reagent in organic synthesis, a ligand in coordination chemistry, and a starting material for the synthesis of other compounds. It has also been studied for its potential biomedical applications, including its use as an anti-inflammatory agent and a potential therapeutic agent for cancer treatment.

Mechanism of Action

The exact mechanism of action of DFBA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, DFBA may reduce inflammation and pain. Furthermore, DFBA has been shown to possess anti-cancer activity, possibly due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFBA has been studied for its potential biochemical and physiological effects. Studies have shown that DFBA has anti-inflammatory, anti-cancer, and analgesic properties. In addition, it has been found to possess antioxidant, anti-microbial, and anti-fungal activities. Furthermore, DFBA has been shown to possess anti-allergic activity, which may be due to its ability to inhibit the release of histamine from mast cells.

Advantages and Limitations for Lab Experiments

DFBA has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are also some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of DFBA. One potential application is its use as a drug delivery system, as it has been shown to be able to carry a variety of drugs to their target sites. Additionally, it may be useful in the development of new therapeutic agents for cancer treatment, as it has been shown to possess anti-cancer activity. Finally, it may be useful in the development of new anti-inflammatory agents, as it has been shown to possess anti-inflammatory activity.

Synthesis Methods

DFBA can be synthesized by a variety of methods. The most common method is the reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole with acetic anhydride in the presence of an acid catalyst. This reaction results in the formation of the desired product, DFBA. Other methods of synthesis include the reaction of DFBA with an alkyl halide or an alkyl sulfonate in the presence of an acid catalyst, or the reaction of DFBA with an alkyl halide in the presence of a base.

properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIKMNSVCZIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.